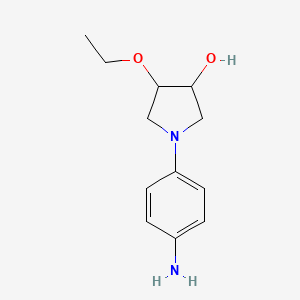

1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(4-aminophenyl)-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-12-8-14(7-11(12)15)10-5-3-9(13)4-6-10/h3-6,11-12,15H,2,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOADHVBVRIJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol is characterized by its unique structure, which includes:

- An ethoxy group.

- A pyrrolidine ring.

- An amino group attached to a phenyl ring.

The structural formula can be represented as follows:

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Antineoplastic Effects : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Properties : It may protect neuronal cells from damage due to oxidative stress and inflammation.

Pharmacological Effects

The pharmacological effects of this compound are summarized in the following table:

Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of this compound demonstrated significant free radical scavenging activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) and showed a dose-dependent response.

Study 2: Antineoplastic Effects

In vitro studies using human cancer cell lines indicated that this compound effectively reduced cell viability. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase activation.

Study 3: Neuroprotective Effects

A neuroprotective study involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death and preserved mitochondrial function.

Comparison with Similar Compounds

Key Observations:

- Solubility : Hydroxymethyl () or carboxylic acid () substituents enhance water solubility, whereas ethoxy or CF₃ groups () favor lipid-rich environments.

- Stereochemical Impact : Substitutions at the 3- and 4-positions (e.g., hydroxymethyl vs. ethoxy) may alter stereoelectronic interactions with biological targets.

Data Table: Comparative Analysis of Key Analogs

Preparation Methods

Ring Closure and Intermediate Formation

A common approach to synthesizing pyrrolidin-3-ol derivatives involves a ring closure reaction between suitable precursors, such as amino acids or substituted malic acid derivatives, and amines. For example, a related pyrrolidin-3-ol derivative, 1-methyl-3-pyrrolidinol, is synthesized by:

- Reacting malic acid (compound I) with methylamine (compound II) in a solvent such as toluene or xylene.

- Stirring at controlled temperatures (e.g., 15 °C) followed by reflux and water removal to promote ring closure.

- Isolation of a crystalline intermediate (compound III) that is easier to purify and handle.

This strategy improves yield and purity by obtaining a solid intermediate amenable to crystallization and filtration.

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent is typically introduced via nucleophilic aromatic substitution or by using aniline derivatives as starting materials. While direct literature on 1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol is limited, analogs in the literature show that:

- Aromatic amines such as 4-aminobenzonitrile can be functionalized and incorporated into heterocyclic rings through multi-step synthesis involving amidoximes and cyclization reactions.

- Microwave-assisted synthesis and coupling reactions can enhance the efficiency of introducing aryl amines into pyrrolidine frameworks.

Ethoxy Group Functionalization at the 4-Position

The ethoxy substituent at the 4-position of the pyrrolidine ring is introduced by:

- Alkylation reactions using ethylating agents such as ethyl halides or ethyl sulfate under controlled conditions.

- Multi-component reactions (MCRs) involving aldehydes, amines, and ethoxylated intermediates to form 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally related to the target compound.

- Optimization of reaction conditions (solvent, temperature, catalysts) to favor selective ethoxylation without side reactions.

Reduction and Purification

Reduction steps are crucial to convert intermediates to the final alcohol form. Common reducing agents include:

- Sodium borohydride or potassium borohydride, which offer safer and more stable alternatives to lithium aluminum hydride or borane complexes.

- Controlled addition of reducing agents in inert atmospheres (e.g., nitrogen) and low temperatures (-10 to 10 °C) to prevent side reactions.

- Subsequent quenching with acid (e.g., hydrochloric acid) and extraction with organic solvents like ethyl acetate.

- Concentration and distillation under reduced pressure to isolate the pure this compound.

Representative Preparation Procedure (Adapted from Related Pyrrolidinol Synthesis)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Ring closure reaction | Malic acid + methylamine in toluene or xylene, stir at 15 °C, reflux 14–18 h | Intermediate pyrrolidinol derivative (solid) |

| 2 | Reduction | Sodium borohydride in tetrahydrofuran (THF), inert gas, cooling to -10 to 10 °C, slow addition of dimethyl sulfate | Conversion to pyrrolidinol alcohol |

| 3 | Workup | Quench with HCl under ice bath, extract with ethyl acetate, concentrate under reduced pressure | Purified 1-methyl-3-pyrrolidinol analog |

| 4 | Ethoxylation | Alkylation with ethylating agent (e.g., ethyl bromide) under basic conditions (not explicitly detailed) | Introduction of ethoxy group at 4-position |

Note: The exact procedure for this compound would adapt these steps, replacing methylamine with 4-aminophenyl-containing precursors and optimizing ethoxylation accordingly.

Research Findings and Optimization Insights

- Using sodium borohydride and related borohydride reagents improves safety and process stability compared to more reactive hydrides.

- The isolation of crystalline intermediates facilitates purification and enhances overall yield.

- Multi-component reactions involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate or sodium diethyl oxalacetate enable efficient synthesis of polysubstituted pyrrolidinone derivatives with potential antioxidant activity, indicating the biological relevance of such compounds.

- Computational studies support the design and optimization of these synthetic pathways by predicting radical scavenging activities and reaction kinetics.

Summary Table of Key Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting materials | Malic acid derivatives, 4-aminophenyl amines | Precursors for ring closure and substitution |

| Solvents | Toluene, xylene, tetrahydrofuran (THF) | Choice affects reaction rate and purification |

| Reaction temperature | 15 °C to reflux (80–110 °C) | Controlled to optimize ring closure and reduction |

| Reducing agents | Sodium borohydride, potassium borohydride | Safer alternatives, improve yield and purity |

| Workup | Acid quench, ethyl acetate extraction, reduced pressure distillation | Standard purification steps |

| Yield | Improved by isolation of crystalline intermediates | Typically moderate to high with optimized conditions |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol, and how can its purity be validated?

- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous pyrrolidine derivatives (e.g., 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol) are synthesized via multi-step reactions involving amine-functionalized aryl groups coupled to pyrrolidine scaffolds. Key steps include nucleophilic substitution and catalytic hydrogenation .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity analysis. Complementary techniques like FTIR and Karl Fischer (KF) titration can confirm functional groups and water content, respectively .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro Screening : Use receptor-binding assays (e.g., dopamine receptor studies for structurally related compounds like L-745,870) to evaluate affinity. Radioligand displacement assays are common for quantifying interactions with target proteins .

- Metabolic Stability : Employ liver microsome models (e.g., human or rat) to measure metabolic half-life. LC-MS/MS is critical for identifying degradation products .

Q. What analytical methods are suitable for structural elucidation?

- Spectroscopy :

- NMR : H and C NMR can confirm the ethoxy group (δ ~1.3 ppm for CH, δ ~3.5 ppm for OCH) and pyrrolidine ring protons .

- X-ray Crystallography : Single-crystal studies (as in and ) resolve stereochemistry and hydrogen-bonding patterns, though crystallization may require optimized solvent systems (e.g., methanol/water) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?

- Reaction Optimization :

- Catalysis : Use chiral catalysts (e.g., Rhodium complexes) for enantioselective synthesis. highlights reflux conditions with chloranil in xylene for analogous heterocycles, suggesting inert atmospheres and controlled heating (110–120°C) improve yields .

- Workup : Recrystallization from methanol or ethanol (as in ) enhances enantiomeric excess (ee) .

Q. What strategies address conflicting data in reported biological activities?

- Data Reconciliation :

- Assay Variability : Compare results across cell lines (e.g., HEK293 vs. CHO) to rule out model-specific artifacts. For example, dopamine receptor affinities vary significantly between isoforms .

- Dose-Response Curves : Replicate studies with standardized concentrations (e.g., 1 nM–10 µM) and use statistical tools like ANOVA to identify outliers .

Q. How can computational modeling predict the compound’s reactivity or metabolic pathways?

- In silico Tools :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., the amino group’s nucleophilicity).

- ADMET Prediction : Software like Schrödinger’s QikProp models permeability and cytochrome P450 interactions, critical for optimizing bioavailability .

Q. What methodologies resolve stereochemical uncertainties in the pyrrolidine ring?

- Chiral Chromatography : Use columns with amylose/ cellulose derivatives (e.g., Chiralpak AD-H) to separate enantiomers.

- Circular Dichroism (CD) : Correlate optical activity with crystallographic data (e.g., ’s X-ray structures) to assign absolute configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.